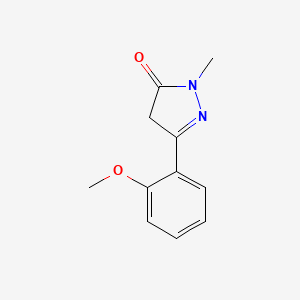
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one is a chemical compound that belongs to the pyrazolone class This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The methoxy group and other substituents on the phenyl ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one include other pyrazolone derivatives such as:
- 2,4-Dihydro-5-phenyl-2-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-5-(4-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-5-(2-chlorophenyl)-2-methyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-(2-methoxyphenyl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-9(12-13)8-5-3-4-6-10(8)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
WDVSZTNWBIASEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(=N1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


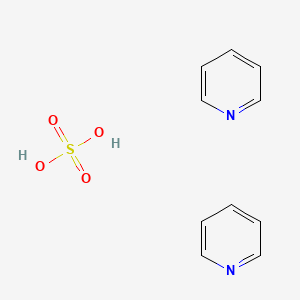
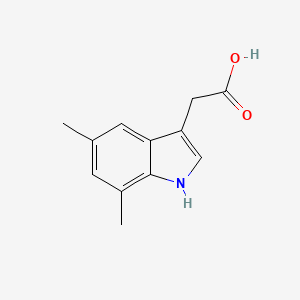
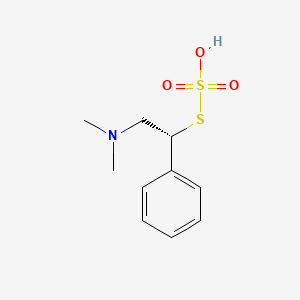
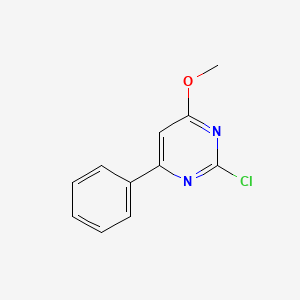
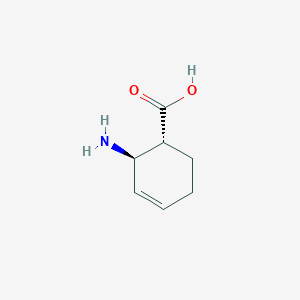
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
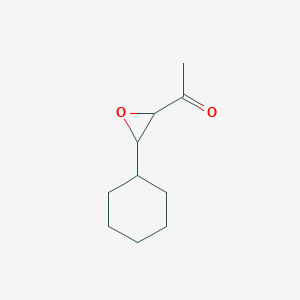
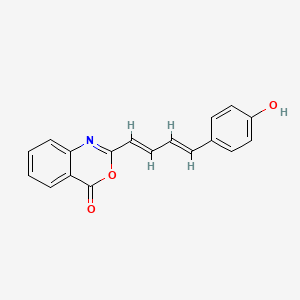
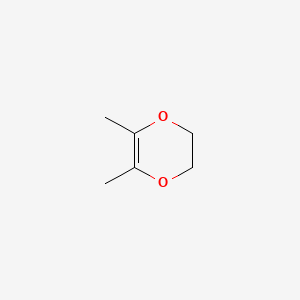
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
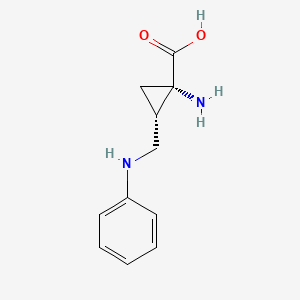
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
